![molecular formula C22H15Br2NO B4986417 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] CAS No. 5321-73-3](/img/structure/B4986417.png)
6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]
Overview
Description
6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine], also known as DMSP, is a chemical compound that belongs to the family of spirochromenes. DMSP has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has also been shown to inhibit viral replication by interfering with viral entry and replication processes.
Biochemical and Physiological Effects:
6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] can induce cell cycle arrest and apoptosis in cancer cells. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has also been shown to inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] can enhance plant growth and resistance to environmental stressors. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has also been shown to have insecticidal properties against various pests.
Advantages and Limitations for Lab Experiments
6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] also has some limitations, including its limited solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the scientific research of 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]. One direction is to investigate the potential of 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore the use of 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] in the development of organic semiconductors for electronic and optoelectronic applications. Additionally, further studies are needed to elucidate the mechanism of action of 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] and to optimize its synthesis and purification methods.
Scientific Research Applications
6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive treatment for cancer.
In agriculture, 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been studied for its ability to enhance plant growth and resistance to environmental stressors. 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has also been shown to have insecticidal properties against various pests that affect crops.
In materials science, 6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been investigated for its potential use in the development of organic semiconductors, which have applications in electronics and optoelectronics.
properties
IUPAC Name |
6,8-dibromo-5'-methylspiro[chromene-2,6'-phenanthridine] | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br2NO/c1-25-20-9-5-3-7-17(20)16-6-2-4-8-18(16)22(25)11-10-14-12-15(23)13-19(24)21(14)26-22/h2-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMYJTYANAGAIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C(=CC(=C5)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385675 | |
Record name | ST50989727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] | |
CAS RN |
5321-73-3 | |
Record name | ST50989727 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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